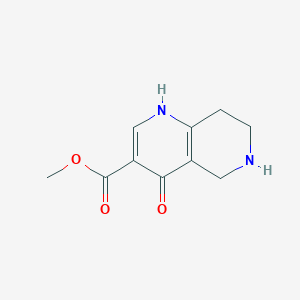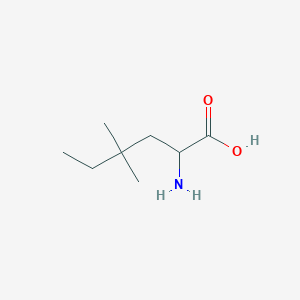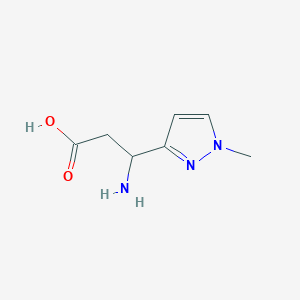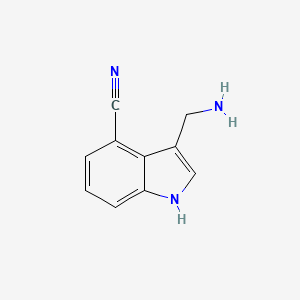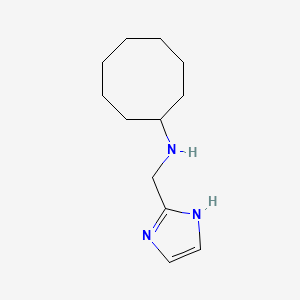
n-((1h-Imidazol-2-yl)methyl)cyclooctanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine is a compound that features an imidazole ring attached to a cyclooctane structure via a methylene bridge. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound. This structure is significant in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-2-yl)methyl)cyclooctanamine typically involves the formation of the imidazole ring followed by its attachment to the cyclooctane moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclooctane moiety, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.
科学研究应用
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine has several applications in scientific research:
作用机制
The mechanism of action of N-((1H-Imidazol-2-yl)methyl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine: This compound features a similar imidazole ring but with different substituents, leading to distinct chemical and biological properties.
(1H-Imidazol-2-ylmethyl)methylamine: Another related compound with a simpler structure, often used in similar research applications.
Uniqueness
N-((1H-Imidazol-2-yl)methyl)cyclooctanamine is unique due to its combination of the imidazole ring and the cyclooctane moiety, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the design of new materials and drugs with tailored properties.
属性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC 名称 |
N-(1H-imidazol-2-ylmethyl)cyclooctanamine |
InChI |
InChI=1S/C12H21N3/c1-2-4-6-11(7-5-3-1)15-10-12-13-8-9-14-12/h8-9,11,15H,1-7,10H2,(H,13,14) |
InChI 键 |
FTXJFRRIEGXVED-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)NCC2=NC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


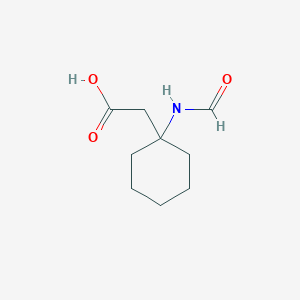
amine](/img/structure/B15272717.png)
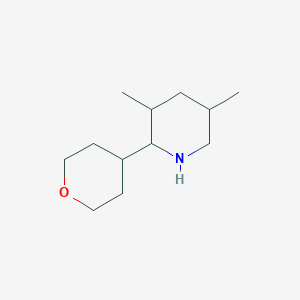

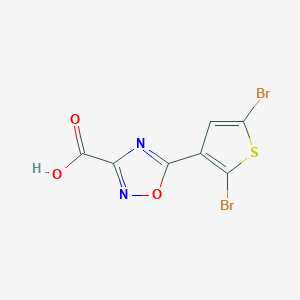

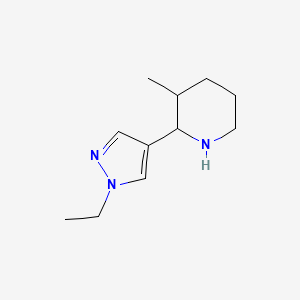
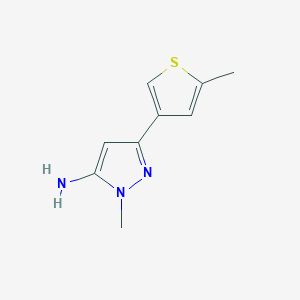
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)
